N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heterocyclic core. Key structural features include:
- A 4-oxo group on the pyrimidine ring, contributing to hydrogen-bonding interactions.
- A 2-(2-fluorophenoxy)acetamide side chain, which introduces electron-withdrawing fluorine atoms and aromatic ether linkages.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-17(2,3)23-15-11(8-20-23)16(25)22(10-19-15)21-14(24)9-26-13-7-5-4-6-12(13)18/h4-8,10H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDBXCATUEDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the tert-butyl group and the fluorophenoxyacetamide moiety. Common reagents and conditions include:
Starting Materials: Pyrazole derivatives, pyrimidine derivatives, tert-butyl halides, and 2-fluorophenoxyacetic acid.
Reagents: Base catalysts (e.g., potassium carbonate), coupling agents (e.g., EDC, DCC), and solvents (e.g., DMF, DMSO).
Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., NBS, NCS), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily studied for its potential as a therapeutic agent:
- Anti-Cancer Activity : Preliminary studies suggest that N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide may inhibit specific enzymes involved in cancer progression. Its ability to modulate cellular signaling pathways positions it as a candidate for developing anti-cancer drugs .
- Inflammation Modulation : The compound's mechanism of action may extend to anti-inflammatory effects, making it relevant for treating inflammatory diseases .
Biological Research
This compound is utilized in biological studies focusing on:
- Enzyme Inhibition : Investigations into how the compound interacts with various enzymes can provide insights into its potential therapeutic targets. It may serve as a lead compound for designing inhibitors against specific enzymes implicated in disease processes .
- Receptor Interactions : The ability of the compound to bind with certain receptors opens avenues for research into its pharmacodynamics and pharmacokinetics .
Agricultural Chemistry
Research has indicated potential applications in agricultural chemistry:
- Pesticide Development : The structural properties of the compound may allow for exploration as a safer pesticide or herbicide, contributing to more effective agricultural practices .
Material Science
The unique chemical properties of the compound may also find applications in material science:
- Polymer Development : Its characteristics can be leveraged to create advanced materials with enhanced thermal stability and mechanical strength .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:
Mechanism of Action
The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins involved in disease pathways.
Pathways: Inhibition or activation of signaling pathways, modulation of gene expression, or interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Analogues and Substituent Effects
The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, influencing physicochemical and biological properties:
Key Observations:
Substituent Impact on Melting Point (MP): The presence of bulky chromenone groups (Example 83, MP 302–304°C) increases MP compared to smaller benzamide derivatives (Example 53, MP 175–178°C) . The target compound’s MP is unreported, but its tert-butyl and fluorophenoxy groups likely confer intermediate thermal stability.
Synthetic Complexity:
- Yields for palladium-catalyzed couplings (e.g., 19–28% in ) are lower than hydrazine-based condensations (62% in ), suggesting steric hindrance from tert-butyl or aryl groups complicates synthesis .
Fluorine Substitution Patterns: The 2-fluorophenoxy group in the target compound may enhance lipophilicity and metabolic resistance compared to 3-fluorophenyl (Example 53) or 4-fluorophenyl () derivatives .
Pharmacological and Physicochemical Implications
Research Findings and Data Gaps
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antiviral, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core fused with a 2-(2-fluorophenoxy)acetamide moiety . The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity and solubility properties. The intricate molecular structure is illustrated in the following table:
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Functional Groups | Tert-butyl, 2-fluorophenoxy, acetamide |
| Molecular Weight | Approx. 350 g/mol (exact value may vary) |
Antiviral and Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antiviral and antimicrobial properties . While specific data on this compound is scarce, related compounds have shown:
- Antiviral Activity : Some derivatives have been effective against viral infections by inhibiting viral replication.
- Antimicrobial Activity : Compounds in this class have demonstrated effectiveness against various bacterial strains.
The biological activity of this compound likely involves interaction with specific molecular targets such as kinases and enzymes. The mechanism may include:
- Inhibition of Kinases : Binding to the active sites of kinases can disrupt signaling pathways that promote cell proliferation.
- Induction of Apoptosis : By inhibiting critical enzymes involved in cell survival, the compound may trigger programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in drug development:
- Study on Antitumor Activity : A study reported that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines .
- SAR Analysis : Structure-activity relationship studies indicated that modifications to the pyrazolo ring significantly affect potency and selectivity towards specific targets .
Q & A
Q. What are the critical steps in synthesizing N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step process: (i) Core pyrazolo[3,4-d]pyrimidinone formation : Reacting tert-butyl-substituted precursors with α-chloroacetamides under reflux conditions, as seen in analogous pyrazolo-pyrimidine syntheses . (ii) Fluorophenoxy coupling : Introducing the 2-fluorophenoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling, ensuring regioselectivity by optimizing solvent polarity and temperature . (iii) Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, fluorophenoxy aromatic signals) and confirms amide bond formation .
- X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related pyrazolo-pyrimidinone acetamides .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion) with <5 ppm mass accuracy .
Advanced Research Questions
Q. How can synthetic yields be optimized when competing side reactions occur during fluorophenoxy coupling?
- Methodological Answer :
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) with ligand additives (e.g., Xantphos) improve coupling efficiency for aryl ethers .
- Reaction monitoring : Use TLC or HPLC-MS to detect intermediates (e.g., unreacted pyrimidinone core) and adjust stoichiometry or reaction time .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenoxide ion, suppressing hydrolysis side products .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay standardization : Control variables like pH, serum protein content, and incubation time to minimize variability .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds) that may interfere with activity in specific buffers .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values under uniform conditions, reducing false negatives/positives .
Q. How does the 2-fluorophenoxy moiety influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, as measured via shake-flask method or computational tools (e.g., MarvinSuite) .
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (e.g., rat/human CYP450 assays), confirmed by monitoring parent compound depletion via UPLC .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
